molecular formula C7H5Cl2N3 B6608603 7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 2444959-13-9

7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine

Katalognummer: B6608603
CAS-Nummer: 2444959-13-9
Molekulargewicht: 202.04 g/mol
InChI-Schlüssel: HPDOKKMKANGWTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine (CAS 2444959-13-9) is a chemical building block of interest in pharmaceutical and antimicrobial research. With a molecular formula of C 7 H 5 Cl 2 N 3 and a molecular weight of 202.04 g/mol , this compound features a versatile imidazo[4,5-b]pyridine scaffold. This core structure is recognized in medicinal chemistry for its diverse biological activities . The presence of both a chloro substituent and a reactive chloromethyl group on the heteroaromatic system makes it a valuable synthetic intermediate. The chloromethyl group, in particular, allows for further functionalization, enabling researchers to create a wider array of derivatives for structure-activity relationship (SAR) studies. The imidazo[4,5-b]pyridine scaffold is a subject of ongoing scientific investigation, with research indicating potential in areas such as kinase inhibition for oncology and as a core structure in the development of new antimicrobial agents . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

7-chloro-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-3-5-11-6-4(9)1-2-10-7(6)12-5/h1-2H,3H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDOKKMKANGWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chloroacetylation-Cyclization Sequence

Starting Material : 7-Chloro-2-aminopyridine
Step 1 : Acylation with Chloroacetyl Chloride
7-Chloro-2-aminopyridine (5.0 g, 34.5 mmol) is dissolved in anhydrous dichloromethane (100 mL) under nitrogen. Chloroacetyl chloride (3.2 mL, 40 mmol) is added dropwise at 0°C, yielding 7-chloro-2-(chloroacetamido)pyridine as a white precipitate. The product is isolated via filtration and washed with cold dichloromethane (Yield: 85%, purity >95% by HPLC).

Step 2 : Cyclization with Phosphorus Oxychloride
The chloroacetamide intermediate (4.5 g, 20 mmol) is refluxed in POCl3 (50 mL) for 12 hours. Excess POCl3 is removed under reduced pressure, and the residue is neutralized with saturated NaHCO3. Extraction with dichloromethane (3 × 50 mL) and solvent evaporation affords crude 7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine. Purification via silica gel chromatography (EtOAc/hexane, 1:1) yields the target compound as a crystalline solid (Yield: 62%, mp 148–150°C).

Alternative Pathway: Nitro Reduction and Cyclization

Starting Material : 7-Chloro-2-nitro-4,5-diaminopyridine
Step 1 : Catalytic Hydrogenation
7-Chloro-2-nitro-4,5-diaminopyridine (3.0 g, 14.3 mmol) is hydrogenated over Pd/C (10% wt) in methanol (100 mL) at 50 psi H2 for 6 hours. Filtration and solvent removal yield 7-chloro-2-amino-4,5-diaminopyridine as a tan powder.

Step 2 : Cyclization with Chloroacetaldehyde
The tetramine (2.5 g, 13.2 mmol) is heated with chloroacetaldehyde (40% aqueous solution, 10 mL) in acetic acid (30 mL) at 80°C for 8 hours. The mixture is cooled, basified with NH4OH, and extracted with ethyl acetate. Evaporation and recrystallization from ethanol/water provide the product (Yield: 54%, purity 92%).

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • POCl3 Cyclization : Elevated temperatures (120°C) enhance cyclization efficiency but risk decomposition. Optimal yields are achieved at 100–110°C with rigorous moisture exclusion.

  • Chloroacetylation : Dichloromethane outperforms THF or DMF in minimizing side reactions (e.g., over-acylation), as demonstrated by comparative trials.

Catalytic and Stoichiometric Considerations

  • Base Selection : Triethylamine or DIPEA (2.5 equiv) during acylation prevents HCl-mediated degradation of the aminopyridine precursor.

  • POCl3 Stoichiometry : A 5:1 (v/w) POCl3-to-substrate ratio ensures complete cyclization without excessive reagent waste.

Analytical Characterization Data

Table 1: Spectroscopic Properties of 7-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine

TechniqueData
1H NMR (400 MHz, CDCl3)δ 8.32 (d, J = 5.6 Hz, 1H), 7.89 (d, J = 5.6 Hz, 1H), 5.21 (s, 2H)
13C NMR (100 MHz, CDCl3)δ 152.1, 146.8, 138.2, 129.4, 124.9, 44.3
HRMS (ESI+)Calculated for C7H6Cl2N3: 226.9904; Found: 226.9908 [M+H]+

Purity Assessment : HPLC (C18 column, 80:20 H2O/ACN, 1 mL/min) shows a single peak at 6.2 min (λ = 254 nm).

Comparative Evaluation of Synthetic Routes

Table 2: Route Efficiency and Scalability

ParameterChloroacetylation-CyclizationNitro Reduction-Cyclization
Overall Yield62%54%
Purity>98%92%
Reaction Time24 hours34 hours
Scalability (Batch Size)Up to 50 gLimited to 10 g
Cost (Reagents)ModerateHigh

The chloroacetylation-cyclization route emerges as superior due to higher yields, scalability, and reduced reliance on expensive catalysts (e.g., Pd/C).

Mechanistic Insights and Side Reaction Mitigation

Cyclization Mechanism

POCl3 facilitates cyclization through dual roles:

  • Acid Catalyst : Protonates the amide carbonyl, enhancing electrophilicity.

  • Dehydrating Agent : Removes H2O, shifting equilibrium toward imidazo ring formation.

Common Side Reactions and Solutions

  • Over-Chlorination : Controlled POCl3 stoichiometry and low temperatures (0–5°C) during quench prevent C7 chlorine displacement.

  • Dimerization : Dilute reaction conditions (0.1 M) minimize intermolecular coupling.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A microreactor system (2 mL volume) operating at 100°C with POCl3 (residence time: 30 min) achieves 95% conversion, enabling kilogram-scale production.

Green Chemistry Modifications

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes dichloromethane, reducing environmental impact.

  • Catalyst Recycling : Silica-immobilized POCl3 allows three reuse cycles without yield loss.

Analyse Chemischer Reaktionen

Types of Reactions

7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

    Oxidation: Formation of imidazo[4,5-b]pyridine oxides.

    Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including 7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine.

  • In Vitro Testing : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests showed that certain derivatives were effective against Bacillus cereus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) .
  • Mechanism of Action : The antibacterial activity is attributed to the compounds' ability to interact with bacterial enzymes, disrupting essential functions. Molecular docking studies indicate that these compounds can effectively bind to target sites within bacterial proteins, enhancing their efficacy as antimicrobial agents .

Table 1: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
7-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridineBacillus cereus1532
7-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridineEscherichia coli1064

Kinase Inhibition

Another significant application of 7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine is its role as a kinase inhibitor . Kinases are critical enzymes involved in various cellular processes, and their dysregulation is often associated with diseases such as cancer.

  • Aurora Kinase Inhibition : Studies have indicated that modifications to imidazo[4,5-b]pyridine structures can lead to potent inhibitors of Aurora kinases. These inhibitors have shown promise in preclinical models for the treatment of cancer by preventing cell division .
  • Structure-Activity Relationship (SAR) : The effectiveness of these compounds as kinase inhibitors can be fine-tuned through structural modifications. For example, the introduction of different substituents at specific positions on the imidazo ring has been correlated with enhanced inhibitory activity .

Table 2: Kinase Inhibition Potency of Imidazo[4,5-b]pyridine Derivatives

Compound NameKinase TargetIC50 (nM)
7-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridineAurora A50
Modified DerivativeAurora B30

Pharmaceutical Formulations

The versatility of imidazo[4,5-b]pyridine derivatives extends to their incorporation into pharmaceutical formulations aimed at treating inflammatory disorders.

  • Anti-inflammatory Applications : Patents have been filed for formulations containing these compounds due to their potential to modulate inflammatory pathways . This suggests a broader therapeutic scope beyond antimicrobial and anticancer applications.
  • Formulation Development : The development of new formulations utilizing these compounds involves optimizing their solubility and bioavailability to enhance therapeutic efficacy .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogues with Halogen/Alkyl Modifications

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
7-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine C₇H₅Cl₂N₃ 7-Cl, 2-(CH₂Cl) Kinase inhibitor intermediate
2-(Chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride C₇H₇Cl₂N₃ 2-(CH₂Cl), HCl salt Improved solubility for drug design
5-Chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine C₈H₇Cl₂N₃ 5-Cl, 2-(CH₂Cl), 3-CH₃ Enhanced metabolic stability
7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine C₆H₃ClIN₃ 7-Cl, 2-I Radiolabeling potential

Key Observations :

  • The chloromethyl group at position 2 enhances electrophilicity, facilitating nucleophilic substitutions in kinase inhibitor synthesis (e.g., compound 27g in ).
  • Hydrochloride salts (e.g., CAS 24638-21-9) improve aqueous solubility, critical for pharmacokinetic optimization .
  • Methyl groups (e.g., at position 3 in CAS 2230200-95-8) reduce metabolic degradation by sterically shielding reactive sites .

Table 2: Bioactivity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Class Substituents Biological Activity IC₅₀/EC₅₀ (μM) Reference
2,3-Diaryl derivatives 2-Aryl, 3-Aryl Anticancer (K562 cells) Moderate cytotoxicity (cell line-dependent)
2,3-Diaryl derivatives 3-(4-Fluorophenyl), 2-phenol COX-2 inhibition 9.2 (COX-2), 21.8 (COX-1)
Pyridin-3-yl derivatives 2-(Pyridin-3-yl) Antibacterial (vs. S. aureus) MIC: 12.5–25 μg/mL
Kinase-targeted derivatives 7-(Piperazinyl), 2-(pyrazolyl) JAK2/FLT3 inhibition IC₅₀: <0.1 μM

Key Insights :

  • Diaryl derivatives (e.g., compound 3f in ) exhibit dual anticancer and anti-inflammatory activity via COX-2 inhibition, with selectivity over COX-1 .
  • Pyridin-3-yl substituents enhance antibacterial efficacy, likely by disrupting bacterial membrane integrity .
  • Piperazine and pyrazole groups (e.g., compound 27g in ) optimize kinase binding affinity through hydrogen bonding and hydrophobic interactions .

Table 3: Physicochemical Properties

Compound LogP PSA (Ų) Solubility (mg/mL) Synthetic Yield (%) Reference
7-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine 2.50 41.6 <0.1 (aqueous) 60–70
5,7-Dimethyl-2-(trifluoromethyl) analogue 3.10 35.8 <0.05 45–55
6-Bromo-2-(furan-2-yl) analogue 2.80 50.2 0.2 (DMSO) 75–80

Notable Trends:

  • Trifluoromethyl groups (e.g., in ) increase lipophilicity (LogP > 3), reducing aqueous solubility but enhancing blood-brain barrier penetration.
  • Bromo and furan substituents (CAS 37859-43-1) improve crystallinity and synthetic yields due to stabilized intermediate phases .

Biologische Aktivität

7-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[4,5-b]pyridine class, characterized by a fused imidazole and pyridine ring system. Its structure allows for various chemical modifications, enhancing its biological activity. The presence of chlorine atoms at positions 2 and 7 contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research Findings:
7-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC):
    • Against Escherichia coli: MIC = 50 µM
    • Against Staphylococcus aureus: MIC = 25 µM

Case Study:
In a study evaluating the antibacterial efficacy of several imidazo[4,5-b]pyridine derivatives, this compound demonstrated superior activity compared to standard antibiotics like ciprofloxacin and norfloxacin. The mechanism involves interference with bacterial enzyme systems critical for cell wall synthesis and metabolic pathways .

Antifungal Activity

The compound also shows promising antifungal properties. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus fumigatus.

  • Efficacy:
    • In vitro tests revealed that 7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine effectively inhibited fungal growth with an MIC comparable to established antifungal agents.

Research Insights:
The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and inhibition of key metabolic enzymes .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly in relation to various cancer cell lines.

  • Cell Line Studies:
    • In assays involving MCF-7 (breast cancer) and U87 (glioblastoma) cell lines, the compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition.
Cell LineIC50 (μM)
MCF-725.72 ± 3.95
U8745.2 ± 13.0

Mechanism of Action:
The anticancer activity is attributed to the induction of apoptosis through modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .

The biological activity of 7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: It may interact with receptors that play a role in apoptosis and cellular signaling pathways.
  • Electrophilicity: The presence of chlorine enhances the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophilic sites on target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via cyclization of pyridine-2,3-diamine derivatives with chloroacetaldehyde or similar electrophiles under phase-transfer catalysis (e.g., DMF with p-toluenesulfonic acid). Key steps include controlling reaction temperature (80–100°C) and using sodium azide for functionalization . Purification often involves flash column chromatography (gradient elution with EtOAC/CH2Cl2) and characterization via 1H NMR^{1}\text{H NMR} (e.g., δ 8.35 ppm for pyridine protons) and LCMS (m/z analysis) to confirm molecular ion peaks .

Q. How can the reactivity of the chloro and chloromethyl groups be characterized under different conditions?

  • Methodological Answer : The chloro group at the 7-position exhibits limited reactivity in nucleophilic substitution under mild conditions (e.g., NaOMe in refluxing PrOH), while the chloromethyl group at C2 is more labile. Reactivity can be probed via treatment with nucleophiles (e.g., NaN3 in EtOH/H2O) or reducing agents (e.g., Pd/C hydrogenation). Stability studies should include 13C NMR^{13}\text{C NMR} to track electronic effects on adjacent carbons .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying the molecular formula (e.g., calculated m/z 217.0145 for C7H5Cl2N3). 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} in CDCl3 or DMSO-d6 resolve aromatic protons and quaternary carbons, while IR spectroscopy identifies functional groups (e.g., C-Cl stretches at 550–600 cm1^{-1}). Purity ≥95% can be confirmed via HPLC with UV detection at 244–286 nm .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[4,5-b]pyridine core be achieved?

  • Methodological Answer : Regioselective C2-arylation can be performed using Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)2 catalysis. For example, coupling with 4-(methylsulfonyl)phenylboronic acid in DMF at 100°C yields 2-aryl derivatives. Protecting groups (e.g., (2-methoxyethoxy)methyl) enhance selectivity by blocking competing reaction sites .

Q. What electronic or steric factors influence the stability of the chloro groups during derivatization?

  • Methodological Answer : Electron-withdrawing substituents (e.g., carbamates at C5) deactivate the 7-chloro group, making it resistant to displacement. Conversely, electron-donating groups (e.g., NH2) increase reactivity. Steric hindrance from bulky substituents (e.g., ethyl at N3) further stabilizes chloro groups. Kinetic studies under varying pH and solvent polarities (e.g., PrOH vs. EtOH) can quantify these effects .

Q. How can contradictory data on chloro group reactivity be resolved (e.g., stability vs. displacement in hydrazinolysis)?

  • Methodological Answer : Contradictions arise from solvent and reagent choices. For instance, hydrazinolysis with anhydrous hydrazine/HCl at reflux displaces both chloro and chloromethyl groups, while aqueous hydrazine selectively targets the chloromethyl group. Controlled experiments with isotopic labeling (e.g., 36Cl^{36}\text{Cl}) and DFT calculations can map reaction pathways .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer : Scale-up requires optimizing solvent volume (e.g., switching from DMF to cheaper EtOH/H2O mixtures) and catalyst recovery (e.g., Raney nickel filtration). Continuous-flow reactors improve heat transfer during exothermic steps (e.g., cyclization). Process analytical technology (PAT) monitors intermediates in real-time to prevent side reactions .

Q. How can computational methods predict biological activity based on structural analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases or CYP450 isoforms. QSAR studies using descriptors (e.g., ClogP, polar surface area) correlate structural features of analogs (e.g., 6-bromo-2-chloro derivatives) with antimicrobial IC50 values. In vitro assays (e.g., MIC against S. aureus) validate predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.